![molecular formula C16H24N2O3 B4582128 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides, including compounds with morpholine groups and ethoxy functionalities, has been explored in detail. Researchers have prepared series of benzamides, evaluating their effects on biological activities and understanding the influence of different substituents on their potency and selectivity. For instance, the synthesis of 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been reported to investigate their gastrokinetic activity, highlighting the impact of N-4 substituents on the compound's activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed through various techniques, including X-ray diffraction and DFT calculations. This analysis helps in understanding the geometrical parameters, electronic properties, and the molecular electrostatic potential, which are crucial for predicting the reactivity and interactions of these compounds (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamides have been studied to explore their potential in synthesizing new compounds with desired properties. For instance, the oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization demonstrates a method for creating complex structures from simpler benzamide derivatives (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are significant for their application in chemical and pharmacological fields. Studies on the crystal structure and stability of these compounds provide insights into their physical characteristics and how they can be manipulated for various uses.
Chemical Properties Analysis
The chemical properties of 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide and related compounds, such as reactivity, potential for interactions with biological molecules, and chemical stability, are pivotal for their application in drug development and other fields. The synthesis and evaluation of these compounds reveal their potential as inhibitors or activators of biological pathways, depending on their chemical structure and the presence of specific functional groups (Kiven et al., 2023).
Scientific Research Applications
Synthesis and Physicochemical Properties
A study on morpholinium-based ionic liquids, which are closely related to the morpholine moiety present in 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, investigated their synthesis, physicochemical properties, toxicity, and biodegradability. This research suggests the potential for these compounds in green chemistry applications, particularly as solvents for biomass processing due to their moderate to low toxicity and biodegradability (Pernak et al., 2011).
Antimicrobial Activities
The antimicrobial properties of morpholine derivatives, which are structurally related to 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, have been explored. For instance, novel 1,2,4-triazole derivatives containing the morpholine moiety demonstrated good to moderate antimicrobial activities against various microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Sahin et al., 2012).
Gastrokinetic Activity
Research on benzamide derivatives, including those with morpholine substituents, has shown significant gastrokinetic activity. These compounds have been evaluated for their effects on gastric emptying, revealing potential therapeutic applications in gastrointestinal motility disorders. Notably, certain benzamide derivatives exhibited potent in vivo gastric emptying activity without the undesirable dopamine D2 receptor antagonistic activity, which is a critical factor for their safety profile (Kato et al., 1992).
properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-15-5-4-14(12-13(15)2)16(19)17-6-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQAEHWOHMNQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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